Lipophilicity Advantage: ΔXLogP3 +0.3 Over the Carboxylic Acid Analog
Compared to the carboxylic acid analog (1,2‑diazaspiro[2.3]hex‑1‑ene‑5‑carboxylic acid), the methyl ester exhibits a higher computed lipophilicity (XLogP3‑AA 0.5 vs. 0.2) [1][2]. This +0.3 log‑unit shift is consistent with established medicinal chemistry principles where methyl esters systematically increase logP relative to free acids, often translating into enhanced passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.5 (PubChem computed) |
| Comparator Or Baseline | 0.2 (1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid, PubChem/Guidechem) |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
A 0.3 log‑unit increase in XLogP3 can materially affect passive permeability and oral absorption potential, making the ester the preferred choice for lead optimization when intracellular or CNS target engagement is required.
- [1] PubChem CID 155822082, XLogP3-AA: 0.5. View Source
- [2] PubChem CID 131153754, Guidechem, XLogP3-AA: 0.2. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
